(R)-1-(5-溴-3-氯吡啶-2-基)乙胺盐酸盐

描述

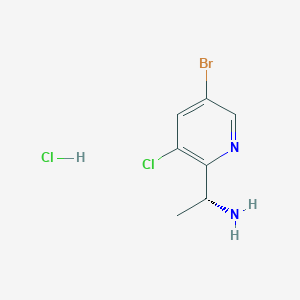

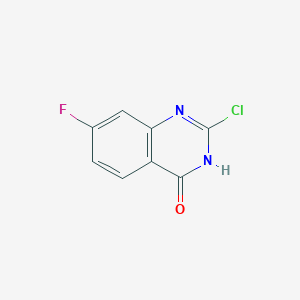

®-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride , also known by its chemical formula C₆H₈BrClN₂·HCl , is a synthetic compound with potential pharmaceutical applications. Its systematic name indicates that it is an amine derivative containing a pyridine ring substituted with bromine and chlorine atoms. The stereochemistry is specified as ®-configuration, which refers to the orientation of the chiral center.

Synthesis Analysis

The synthesis of this compound involves several steps, including halogenation, cyclization, and resolution of the chiral center. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the choice of enantiomer (R or S) impacts the biological activity, making the synthesis of the desired enantiomer crucial.

Molecular Structure Analysis

The molecular structure of ®-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride reveals the following features:

- A pyridine ring with bromine and chlorine substituents.

- An ethylamine side chain attached to the pyridine nitrogen.

- The hydrochloride salt form, which enhances solubility and stability.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Nucleophilic substitution : The amine group can undergo substitution reactions with electrophiles.

- Base-catalyzed cyclization : The pyridine ring can form heterocyclic structures.

- Salt formation : Interaction with acids leads to the hydrochloride salt.

Physical And Chemical Properties Analysis

- Melting point : Determined experimentally, it provides insight into the compound’s stability.

- Solubility : The hydrochloride salt form enhances water solubility.

- Spectral data : IR, NMR, and mass spectrometry data aid in structural confirmation.

科学研究应用

新型化合物的合成

一种应用涉及新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成,展示了相关的氯化和溴化化合物在有机合成中的多功能性。该工艺展示了三氯醛与取代的苯胺反应,产生了一系列化合物,具有进一步化学和药理探索的潜力 (Issac & Tierney, 1996)。

色谱和分离科学

在色谱法中,胺官能化吸附剂(可以衍生自类似的化学骨架)因其从水中去除持久性有机污染物的有效性而备受关注。Ateia 等人 (2019) 的研究重点是去除全氟烷基和多氟烷基物质 (PFAS),表明胺基在污染物吸附中的关键作用。这项研究强调了胺官能化材料在环境清理工作中的潜力,暗示了在污染控制技术中与 (R)-1-(5-溴-3-氯吡啶-2-基)乙胺盐酸盐结构相似的化合物的应用 (Ateia 等,2019)。

催化和有机反应

在催化领域,该化合物的结构类似物参与 C-N 键形成交叉偶联反应,充当催化剂或中间体。这些反应在药物、农用化学品和有机材料的合成中至关重要。Kantam 等人 (2013) 的综述阐述了铜介导体系在促进这些反应中的演变作用,强调了芳香胺和杂环胺(类似于 (R)-1-(5-溴-3-氯吡啶-2-基)乙胺盐酸盐)在开发新的和有效的合成方法中的重要性 (Kantam 等,2013)。

聚合物科学

在聚合物科学中,胺在环状酯的聚合中用作共引发剂,展示了含氮化合物在创建具有特定性质的聚合物材料中的效用。Duda 等人 (2005) 讨论了叔胺在引发受控聚合过程中的使用,表明 (R)-1-(5-溴-3-氯吡啶-2-基)乙胺盐酸盐等化合物在聚合物的合成和改性中的潜力 (Duda 等,2005)。

安全和危害

- Toxicity : Assessments indicate low acute toxicity, but long-term effects require investigation.

- Handling precautions : Proper lab practices should be followed due to its synthetic nature.

- Environmental impact : Disposal methods must comply with regulations.

未来方向

Researchers should explore:

- Biological activity : Investigate potential pharmacological applications.

- Enantioselective synthesis : Optimize methods to obtain pure ®-enantiomer.

- Structure-activity relationship : Correlate structure with function.

属性

IUPAC Name |

(1R)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWYOVGAKHBZKG-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Br)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=N1)Br)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)

![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)

![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)

![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)

![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)

![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)